molecular formula C5H10ClNO3 B12394992 5-amino-4-oxo(413C)pentanoic acid;hydrochloride

5-amino-4-oxo(413C)pentanoic acid;hydrochloride

Cat. No.: B12394992
M. Wt: 168.58 g/mol
InChI Key: ZLHFONARZHCSET-VZHAHHFWSA-N
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Description

5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride is an organic compound with the molecular formula C5H10NO3Cl.

Preparation Methods

The synthesis of 5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride typically involves multiple steps. One common method starts with levulinic acid, which undergoes esterification and bromination to produce methyl 5- or 3-bromolevulinates. These intermediates are then reacted with potassium phthalimide in the presence of dimethylformamide (DMF), followed by acidolysis to yield the final product with an overall yield of 44% .

Chemical Reactions Analysis

5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as a precursor in the synthesis of heme, an essential component of hemoglobin. The compound is converted into porphyrins, which are then incorporated into heme. This process involves several enzymatic steps and is crucial for the proper functioning of red blood cells .

Comparison with Similar Compounds

5-amino-4-oxo(4-13C)pentanoic acid;hydrochloride is similar to other compounds like 5-aminolevulinic acid and its derivatives. its unique isotopic labeling with 13C makes it particularly useful in certain research applications, such as tracing metabolic pathways and studying enzyme kinetics. Other similar compounds include:

These compounds share similar chemical structures but differ in their specific applications and properties.

Properties

Molecular Formula

C5H10ClNO3

Molecular Weight

168.58 g/mol

IUPAC Name

5-amino-4-oxo(413C)pentanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i4+1;

InChI Key

ZLHFONARZHCSET-VZHAHHFWSA-N

Isomeric SMILES

C(C[13C](=O)CN)C(=O)O.Cl

Canonical SMILES

C(CC(=O)O)C(=O)CN.Cl

Origin of Product

United States

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